N-1H-tetrazol-5-yl-4-biphenylcarboxamide

Description

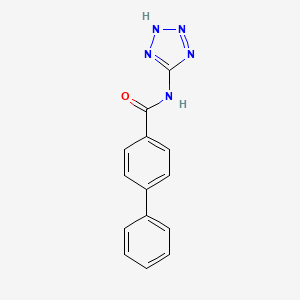

N-1H-Tetrazol-5-yl-4-biphenylcarboxamide is a synthetic small molecule characterized by a biphenyl backbone linked to a tetrazole ring via a carboxamide group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a bioisostere for carboxylic acids, offering enhanced metabolic stability and improved bioavailability in medicinal chemistry applications .

Properties

IUPAC Name |

4-phenyl-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-13(15-14-16-18-19-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVNMFBJNLPTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1H-tetrazol-5-yl-4-biphenylcarboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The process can be catalyzed by various metal catalysts such as nickel(II) oxide nanoparticles, which enhance the reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N-1H-tetrazol-5-yl-4-biphenylcarboxamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the tetrazole ring or the biphenyl structure, resulting in various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-1H-tetrazol-5-yl-4-biphenylcarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-1H-tetrazol-5-yl-4-biphenylcarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes such as cytochrome P450, affecting metabolic processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares N-1H-tetrazol-5-yl-4-biphenylcarboxamide with three carboxamide-containing analogs from recent literature, focusing on structural distinctions and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Key Comparisons:

Core Heterocycle Diversity: Tetrazole (target compound): Offers acidity (pKa ~4.9) comparable to carboxylic acids, improving oral bioavailability and resistance to esterase-mediated metabolism . Thiazole (): The sulfur atom in thiazole may improve electron-deficient binding pockets, as seen in kinase inhibitors like dasatinib . Triazole-Thiadiazole (): Dual heterocycles increase hydrogen-bonding capacity; ethylsulfanyl groups may prolong half-life via reduced CYP450 metabolism .

Substituent Effects :

- The biphenyl group in the target compound likely enhances rigidity and π-π stacking with hydrophobic protein pockets, whereas pyridinyl () and methylphenyl () substituents may prioritize target specificity.

- Methoxy groups () improve aqueous solubility but may limit CNS activity due to increased polarity.

Synthetic Accessibility: The target compound’s synthesis likely involves carbodiimide-mediated coupling of tetrazole-5-carboxylic acid with biphenylamine, paralleling methods for thiazole carboxamides (e.g., HATU/DMAP coupling ).

Q & A

Q. What are the key synthetic methodologies for preparing N-1H-tetrazol-5-yl-4-biphenylcarboxamide?

The synthesis typically involves forming the tetrazole ring via cycloaddition reactions using sodium azide under controlled conditions, followed by coupling the biphenylcarboxamide moiety using reagents like EDCI/HOBT or DCC. Purification often employs recrystallization (e.g., in ethanol/water mixtures) or column chromatography. Critical steps include optimizing reaction time, temperature (70–80°C), and stoichiometry to avoid side products like regioisomeric tetrazoles .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm tetrazole ring formation (N–H stretch ~3400 cm⁻¹, C=N stretch ~1600 cm⁻¹).

- ¹H/¹³C NMR : To verify substituent positions on the biphenyl and tetrazole rings (e.g., aromatic proton shifts at δ 7.2–8.1 ppm).

- HPLC-MS : For purity assessment and molecular weight confirmation. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. What biological activities are associated with this compound?

The tetrazole moiety confers potential antimicrobial, anticancer, or enzyme-inhibitory properties. For example, analogous compounds show activity against tyrosine kinases or microbial targets. Activity is often evaluated via in vitro assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing regioisomer formation during tetrazole synthesis?

Strategies include:

- Using PEG-400 as a solvent to enhance reaction homogeneity and reduce side reactions.

- Employing Bleaching Earth Clay (pH 12.5) as a catalyst to improve regioselectivity.

- Adjusting stoichiometry of sodium azide and nitrile precursors to favor 5-substituted tetrazoles over 1-substituted isomers .

Q. How should contradictory data on biological activity be resolved?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Replicate studies under standardized conditions (pH, temperature, cell lines) and perform dose-response analyses to confirm potency trends. Structural analogs can help isolate pharmacophore contributions .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR)?

- Molecular docking : To predict binding modes with target proteins (e.g., kinase domains).

- QSAR modeling : Use substituent electronic parameters (Hammett constants) to correlate with activity data.

- MD simulations : Assess stability of ligand-target complexes over time .

Q. How can stability issues in aqueous solutions be mitigated for in vivo studies?

- Formulate with co-solvents (e.g., DMSO/PBS mixtures) to enhance solubility.

- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide bond).

- Use lyophilization for long-term storage .

Q. What strategies improve solubility for pharmacokinetic profiling?

- Synthesize prodrugs (e.g., ester derivatives) with enhanced lipophilicity.

- Prepare salt forms (e.g., sodium or hydrochloride salts) to increase aqueous solubility.

- Use surfactants (e.g., Tween-80) in formulation buffers .

Q. How can target engagement be validated in complex biological systems?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells.

- Photoaffinity labeling : Use radiolabeled or fluorescent probes to track target interactions .

Q. What methodologies identify metabolic pathways and potential toxicity?

- LC-HRMS : Profile metabolites in hepatocyte incubations to map oxidation, hydrolysis, or conjugation pathways.

- CYP450 inhibition assays : Assess drug-drug interaction risks.

- AMES tests : Screen for mutagenicity using Salmonella strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.